Thiophene-2-carboximidamide

描述

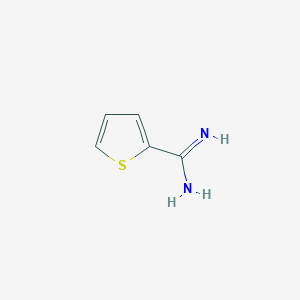

Structure

2D Structure

3D Structure

属性

IUPAC Name |

thiophene-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2S/c6-5(7)4-2-1-3-8-4/h1-3H,(H3,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSELGEUCFNFITD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381851 | |

| Record name | Thiophene-2-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54610-75-2 | |

| Record name | 2-Thiophenecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54610-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene-2-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Strategic Approaches to Thiophene-2-carboximidamide Synthesis

The construction of the this compound core involves carefully planned synthetic routes, often beginning with the formation of the thiophene (B33073) ring itself, followed by the introduction of the carboximidamide functional group.

Multi-Step Synthesis Processes

The synthesis of this compound and its derivatives is typically a multi-step endeavor. A common strategy begins with a pre-formed thiophene ring, which then undergoes a series of reactions to introduce the desired functionalities. For instance, a highly substituted thiophene nucleus can be prepared in a single step through the condensation of a dinitrile with methylthioglycolate. researchgate.net Subsequent steps can include deamination and hydrolysis to yield a carboxylic acid intermediate. researchgate.net This acid can then be converted to an α-bromoketone, a versatile intermediate for further modifications. researchgate.net

Another approach involves the direct lithiation of thiophene. researchgate.netmdpi.com For example, 2-propylthiophene (B74554) can be prepared by the lithiation of thiophene with n-BuLi followed by a reaction with n-propyl bromide. mdpi.com This can then be further functionalized. These multi-step sequences allow for the precise placement of various substituents on the thiophene ring, which is crucial for tuning the biological activity of the final compound. mdpi.com

Cyclization Reactions in Thiophene Moiety Formation

The formation of the thiophene ring is a critical step in the synthesis of this compound. Various cyclization reactions have been developed to construct this heterocyclic core. One notable method is the Gewald reaction, which involves the condensation of a carbonyl compound, an activated nitrile, and elemental sulfur. researchgate.net

Modern approaches often utilize the cyclization of functionalized alkynes. nih.govpsu.eduresearchgate.net These methods can be catalyzed by metals such as palladium, which activates the alkyne for intramolecular nucleophilic attack by a sulfur-containing group. nih.govpsu.eduresearchgate.net For instance, PdI2 in the presence of KI can catalyze the cycloisomerization of (Z)-2-en-4-yne-1-thiols to form substituted thiophenes. researchgate.net Metal-free cyclization methods have also been developed, offering an alternative route to these important heterocycles. researchgate.net A [3+2] cascade cyclization reaction of pyridinium (B92312) 1,4-zwitterionic thiolates and activated allenes provides another pathway to tetrasubstituted thiophenes. rsc.org

Formation of the Carboximidamide Functional Group

The introduction of the carboximidamide group is a key transformation in the synthesis of the target compound. This functional group is an imine derivative of an amide. wikipedia.org A common method for its formation is the Pinner reaction, where a nitrile reacts with an alcohol in the presence of an acid to form an iminoether, which is then treated with ammonia (B1221849) to yield the amidine. wikipedia.org

Alternatively, the carboximidamide group can be formed by coupling a thiophene-2-carboxylic acid derivative with an appropriate amine under dehydrating conditions. Another route involves the reaction of a BOC-protected imidazolyl thiophene-2-carboxamidine intermediate with various primary amines, followed by deprotection. ncl.res.in The use of methyl thiophene-2-carbimidothioate hydroiodide as a reagent for coupling with amines is also a documented method. acs.org

Reactions with α-Halogenated Reagents

α-Halogenated reagents are valuable tools in the synthesis and derivatization of thiophene compounds. The reactivity of α-haloketones is enhanced by the inductive effect of the carbonyl group, making the α-carbon more susceptible to nucleophilic attack. nih.gov These reagents can be used to introduce various side chains and build more complex heterocyclic systems. For example, the reaction of a thiocarbamoyl compound with α-halogenated reagents can lead to the formation of thiazole (B1198619) or other thiophene derivatives. researchgate.net The choice of the α-halogenated reagent and reaction conditions can direct the outcome of the reaction, allowing for the synthesis of a diverse range of structures. researchgate.net

Derivatization Strategies and Functional Group Transformations

Once the basic this compound scaffold is in place, further derivatization is often necessary to enhance its biological properties. These strategies focus on the selective modification of the molecule to optimize its interaction with biological targets.

Regioselective Derivatization for Enhanced Biological Activity

Regioselective derivatization is a key strategy for improving the biological activity of thiophene-containing compounds. mdpi.comeurjchem.com The position of substituents on the thiophene ring can significantly influence the compound's potency and selectivity as a drug candidate. nih.govacs.org For instance, in the development of nNOS inhibitors, substitution at the 4-position of the thiophene ring has been identified as advantageous for lead optimization. researchgate.net

Directed metalation is a powerful technique for achieving regioselectivity. researchgate.net By using directing groups, specific positions on the thiophene ring can be selectively lithiated and then quenched with an electrophile to introduce a new functional group. researchgate.netmdpi.com For example, an amide group can direct lithiation to the adjacent position on the thiophene ring. researchgate.netmdpi.com This level of control is crucial for systematically exploring the structure-activity relationship and designing more effective therapeutic agents. nih.gov

Functional Group Conversions (e.g., Primary Amine to Guanidine)

The transformation of the primary amine functionality within thiophene-based structures to a guanidine (B92328) group is a significant synthetic conversion, often employed to introduce a strongly basic and biologically relevant moiety. While direct guanylation of the amidine group in this compound itself is less commonly described, the conversion of a primary amine on a thiophene-containing molecule to a guanidine is a well-established process. This transformation is particularly relevant in the synthesis of compounds that mimic the guanidinium (B1211019) group of L-arginine, a key substrate for enzymes like nitric oxide synthase (nNOS).

A representative synthetic strategy involves the reaction of a primary amine with a guanylating agent. A variety of reagents and catalytic systems have been developed for this purpose. Common methods for the guanylation of primary and secondary amines include the use of electrophilic amidine species or the catalytic addition of amines to carbodiimides. unl.ptscholaris.ca

Catalytic methods have also gained prominence due to their efficiency and atom economy. For instance, iron(II) acetate (B1210297) has been demonstrated as an effective and inexpensive catalyst for the guanylation of a wide range of primary, secondary, and heterocyclic amines through their addition to carbodiimides. unl.pt Such catalytic systems are attractive due to their broad substrate scope and tolerance of various functional groups. unl.pt

The general scheme for the conversion of a primary amine to a guanidine can be summarized as the reaction of the amine with an activated guanidine precursor, which is often followed by a deprotection step to yield the free guanidine. This strategy helps to circumvent challenges related to the reactivity and purification of the final guanidine-containing compounds.

Table 1: Common Reagents for the Guanylation of Primary Amines

| Reagent/Catalyst System | Description | Reference |

|---|---|---|

| Carboximidamide Reagents | Used for the direct transfer of a guanidinyl group to a primary amine. Often used in a protected form. | nsf.gov |

| Carbodiimides with Catalysts (e.g., Fe(OAc)₂) | Catalytic addition of amines to carbodiimides provides an atom-economical route to substituted guanidines. | unl.pt |

| Pyrazole-1-carboxamidine Derivatives | Effective guanylating agents for the conversion of primary and secondary amines. | |

| S-Methylisothioureas | Widely used as efficient guanidylating agents. | |

| Triflylguanidines | Reagents like di-Boc-triflylguanidine are used for the guanylation of primary and secondary amines. |

Derivatization for Advanced Analytical Applications

Derivatization is a chemical modification technique frequently employed in analytical chemistry to enhance the detectability and improve the chromatographic properties of analytes. mdpi.com For a compound like this compound, which contains a primary amine and an amidine group, derivatization can be crucial for its accurate quantification in various matrices, especially when using techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). acs.orgnih.gov

For Gas Chromatography (GC) Analysis:

Free amines and amidines often exhibit poor chromatographic behavior in GC due to their polarity, which can lead to peak tailing, adsorption on the column, and even decomposition at high temperatures. nih.gov Derivatization addresses these issues by converting the polar functional groups into less polar, more volatile, and more thermally stable derivatives. sigmaaldrich.com

Common derivatization strategies applicable to the functional groups in this compound include:

Silylation: This is a widely used technique where active hydrogens in the amine and amidine groups are replaced by a silyl (B83357) group, typically trimethylsilyl (B98337) (TMS). sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly used. The resulting silylated derivatives are more volatile and exhibit improved peak shapes in GC analysis. sigmaaldrich.comsigmaaldrich.com

Acylation: This involves the reaction of the primary amine with an acylating agent, such as acetic anhydride (B1165640) or a fluorinated anhydride (e.g., trifluoroacetic anhydride, pentafluoropropionic anhydride). mdpi.comjfda-online.com Acylation reduces the polarity of the amine group and can introduce a halogenated moiety, which enhances detection sensitivity when using an electron capture detector (ECD). jfda-online.com In situ derivatization with acetic anhydride has been successfully used to quantify reactive hair dye ingredients with amine groups, preventing their degradation and reaction during analysis. mdpi.com

For High-Performance Liquid Chromatography (HPLC) Analysis:

While this compound possesses a UV-absorbing thiophene ring, derivatization can still be beneficial for HPLC analysis, particularly to enhance detection sensitivity and selectivity, especially when dealing with low concentrations or complex matrices. Derivatization for HPLC often involves tagging the analyte with a chromophore or a fluorophore. sigmaaldrich.com

Key derivatization approaches include:

Pre-column derivatization with fluorescent labels: Reagents that react with primary amines to form highly fluorescent derivatives are particularly useful for achieving low detection limits. Common reagents include:

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol (like 3-mercaptopropionic acid) to form intensely fluorescent isoindole derivatives. thermoscientific.frchula.ac.th

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with primary and secondary amines to produce stable, highly fluorescent derivatives. thermoscientific.fr

Dansyl Chloride: Reacts with primary amines to yield fluorescent sulfonamide derivatives. nih.gov

Derivatization to enhance UV detection: If higher sensitivity for UV detection is required, reagents that introduce a strongly UV-absorbing moiety can be used. sigmaaldrich.com

The choice of derivatization reagent and method depends on the analytical instrumentation available, the nature of the sample matrix, and the required sensitivity of the assay.

Table 2: Common Derivatization Reagents for Analytical Applications

| Analytical Technique | Derivatization Reagent | Target Functional Group(s) | Purpose | Reference(s) |

|---|---|---|---|---|

| GC-MS | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Primary Amine, Amidine | Increase volatility, improve peak shape | sigmaaldrich.com |

| GC-MS | Acetic Anhydride | Primary Amine | Reduce polarity, stabilize analyte | mdpi.com |

| HPLC-Fluorescence | o-Phthalaldehyde (OPA) / Thiol | Primary Amine | Form highly fluorescent derivative | thermoscientific.frchula.ac.th |

| HPLC-Fluorescence | 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary Amine | Form stable, fluorescent derivative | thermoscientific.fr |

Reactivity Profiles and Mechanistic Investigations

Reaction Mechanisms and Pathways

The reactivity of thiophene-2-carboximidamide is characterized by the interplay between the aromatic thiophene (B33073) ring and the attached imidamide functional group. The electron-rich nature of the thiophene ring and the nucleophilic/basic character of the imidamide group dictate its chemical behavior.

The imidamide group, also known as an amidine, is a key functional group that significantly influences the reactivity of this compound. Its general reactions include oxidation, reduction, and nucleophilic substitutions. The amidine functional group can act as a mimic of the guanidinium (B1211019) group of L-arginine, enabling it to participate in specific biological interactions, notably as an inhibitor of nitric oxide synthase (NOS). nih.gov

The synthesis of substituted thiophene-2-carboxamidines often involves the reaction of a reactive intermediate, such as a BOC-protected imidazolyl thiophene-2-carboxamidine, with various primary amines. ncl.res.in This is followed by a deprotection step to yield the final amidine. ncl.res.in This synthetic route highlights the reactivity of the imidamide precursor towards nucleophilic attack by amines.

Common chemical transformations of the imidamide group in this compound include:

Oxidation: The imidamide group can be oxidized to form the corresponding thiophene-2-carboxamide.

Reduction: Reduction reactions can convert the imidamide to thiophene-2-carboxamidine derivatives.

Substitution: The carboximidamide group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.

| Reaction Type | Reactant | Product | Reference |

|---|---|---|---|

| Oxidation | This compound | Thiophene-2-carboxamide | |

| Reduction | This compound | Thiophene-2-carboxamidine derivative | |

| Nucleophilic Substitution | This compound | Substituted thiophene derivative |

The thiophene moiety within this compound is a "structural alert," indicating its potential for metabolic bioactivation into reactive metabolites. researchgate.netacs.orgnih.gov This process is primarily mediated by the cytochrome P450 (CYP450) enzyme system and can lead to the formation of electrophilic species. researchgate.netacs.orgnih.gov The two main competitive metabolic pathways are S-oxidation of the sulfur atom and epoxidation of the C=C double bonds in the thiophene ring. acs.org

S-oxidation: This pathway involves the oxidation of the sulfur atom in the thiophene ring to form a thiophene S-oxide. researchgate.netacs.orgwikipedia.org These S-oxides are highly reactive and electrophilic intermediates. researchgate.netacs.orgnih.gov Thiophene S-oxides are generally unstable, except when bulky substituents are present at the 2- and 5-positions, and they can undergo Diels-Alder dimerization reactions. acs.orgnih.gov The formation of thiophene S-oxides is considered a key step in the bioactivation and potential toxicity of some thiophene-containing drugs. nih.govscispace.com

Epoxidation: This pathway results in the formation of thiophene epoxides. researchgate.netacs.org These epoxides are also highly reactive electrophiles. researchgate.netacs.org Quantum chemical studies have explored the energy profiles of these competing pathways. acs.org For instance, the energy barrier for S-oxidation was calculated to be 14.75 kcal/mol, while the barrier for epoxidation was lower at 13.23 kcal/mol, suggesting that epoxidation may be kinetically more favorable. acs.org Furthermore, the formation of the epoxide metabolite was found to be significantly more exothermic than S-oxidation. acs.org The formation of hydroxythiophene metabolites from certain thiophene derivatives is believed to proceed through an arene oxide (epoxide) intermediate followed by an NIH-shift rearrangement. scispace.com

The substitution pattern on the thiophene ring significantly influences the rate of bioactivation. nih.govacs.org For example, the introduction of bulky or electron-withdrawing groups can reduce the formation of reactive metabolites. nih.govacs.org Studies on 2-acetylthiophenes showed that adduct formation with glutathione (B108866) (a marker for reactive metabolite formation) decreased with certain substituents at the C4 and C5 positions. nih.gov

| Pathway | Enzyme System | Reactive Intermediate | Key Findings | Reference |

|---|---|---|---|---|

| S-oxidation | Cytochrome P450 | Thiophene S-oxide | A primary metabolic route leading to reactive electrophiles. nih.gov | nih.gov |

| Epoxidation | Cytochrome P450 | Thiophene epoxide | May be kinetically and thermodynamically more favorable than S-oxidation. acs.org | acs.org |

Stereochemical Considerations in Reactivity

Stereochemistry plays a crucial role in the biological activity of this compound derivatives, particularly in their interactions with enzymes. The specific three-dimensional arrangement of atoms can significantly impact binding affinity and selectivity.

In the context of designing inhibitors for neuronal nitric oxide synthase (nNOS), the stereochemistry of linkers connecting two this compound heads or other pharmacophores has been shown to be critical. nih.gov For instance, in a series of double-headed inhibitors, a change in the chirality at the aminomethyl moiety of the linker resulted in significant differences in potency and selectivity for nNOS over other isoforms like eNOS. nih.gov

Crystallographic studies of these inhibitors bound to nNOS and eNOS have provided a structural basis for these observations. nih.gov Although different stereoisomers might anchor the primary this compound head into the active site in a similar manner, the orientation of the rest of the molecule and its interactions with the protein can vary substantially. nih.gov For example, the different stereochemistry in inhibitors 9a and 9b leads to distinct interactions with the protein, where the aminomethyl group in one isomer is positioned between the tetrahydrobiopterin (B1682763) (THB) cofactor and the heme group. nih.gov The bulkier side chains in the active site of eNOS compared to nNOS can create steric clashes with one stereoisomer over another, providing a basis for isoform selectivity. nih.gov

| Inhibitor Aspect | Observation | Structural Rationale | Reference |

|---|---|---|---|

| Chirality of linker | Significant impact on inhibitory potency and isoform selectivity. | Different stereoisomers adopt distinct binding orientations, leading to varied interactions with isoform-specific residues. | nih.gov |

| Inhibitor binding mode | Stereochemistry can dictate which part of a dual-headed inhibitor binds to the primary active site. | The three-dimensional structure of the inhibitor influences its fit within the enzyme's binding pocket. | nih.gov |

Intermolecular Interactions and Complex Formation

This compound and its derivatives are capable of forming a variety of intermolecular interactions, which are fundamental to their roles as enzyme inhibitors and their solid-state structures. These interactions include hydrogen bonding, electrostatic interactions, and π-stacking.

In the context of nNOS inhibition, the this compound moiety acts as a bioisostere of the guanidinium group of L-arginine. nih.gov X-ray crystallography has revealed that the carboximidamide nitrogens form crucial hydrogen bonds with the side chain of a glutamate (B1630785) residue (Glu592) in the nNOS active site. nih.govacs.org This interaction is a primary anchor for the inhibitor within the enzyme.

Beyond this key hydrogen bond, other interactions contribute to binding affinity and selectivity:

Electrostatic Interactions: In certain derivatives, newly introduced amino groups in the linker can form salt bridges with the heme propionates of the enzyme, significantly enhancing binding affinity. nih.govacs.org

π-π Interactions: The thiophene ring can engage in π-π stacking interactions with aromatic residues in the active site, such as a tryptophan side chain (Trp587).

In the solid state, thiophene derivatives can exhibit extensive intermolecular networks. Crystal structure analysis of related compounds has shown that molecules can be linked by pairs of strong N—H⋯N hydrogen bonds, forming inversion dimers. researchgate.net Additionally, C—H⋯O interactions can link these dimers into chains, and weak π···π interactions between thiophene rings can further stabilize the crystal packing. researchgate.net The substitution pattern on the thiophene ring can influence the nature of these intermolecular interactions and the resulting crystal packing, such as the formation of slipped π-stacks. rsc.org

| Interaction Type | Interacting Groups | Context | Reference |

|---|---|---|---|

| Hydrogen Bonding | Carboximidamide N-H and enzyme Glu residue | Enzyme-inhibitor complex (nNOS) | nih.govacs.org |

| Hydrogen Bonding | N-H and N atoms between molecules | Solid-state crystal packing (dimer formation) | researchgate.net |

| Electrostatic Interaction | Linker amino group and enzyme heme propionates | Enzyme-inhibitor complex (nNOS) | nih.govacs.org |

| π-π Stacking | Thiophene ring and enzyme Trp residue | Enzyme-inhibitor complex (nNOS) | |

| π-π Stacking | Between thiophene rings of adjacent molecules | Solid-state crystal packing | researchgate.net |

Advanced Spectroscopic and Analytical Characterization for Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and elucidating the structural features of Thiophene-2-carboximidamide. Techniques such as NMR, IR, and Mass Spectrometry each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

In ¹H NMR spectroscopy of this compound, the protons on the thiophene (B33073) ring exhibit characteristic chemical shifts in the aromatic region, typically between 7.0 and 8.0 ppm. The precise positions of these signals are influenced by their coupling with adjacent protons. The protons of the -NH2 group in the carboximidamide moiety are expected to appear as a broad signal, the chemical shift of which can be dependent on the solvent and concentration.

¹³C NMR spectroscopy provides information on the carbon skeleton. The carbon atoms of the thiophene ring resonate in the approximate range of 125-145 ppm. The carbon atom of the carboximidamide group (C=N) is expected to have a distinct chemical shift further downfield, typically in the range of 150-160 ppm, due to the deshielding effect of the adjacent nitrogen atoms. nih.gov

Table 1: Predicted NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of similar thiophene structures and general NMR principles.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Notes |

| Thiophene Ring Protons | ¹H | 7.0 - 8.0 | Three distinct signals, splitting patterns depend on coupling. |

| Amidine Protons (-NH₂) | ¹H | Variable (Broad) | Chemical shift is solvent and concentration dependent. |

| Thiophene Ring Carbons | ¹³C | 125 - 145 | Four distinct signals expected. |

| Carboximidamide Carbon | ¹³C | 150 - 160 | Deshielded due to electronegative nitrogen atoms. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibrations of specific bonds. vulcanchem.com For this compound, the IR spectrum would display several characteristic absorption bands.

The N-H stretching vibrations of the primary amine in the carboximidamide group are expected to appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. jetir.org The C=N stretching vibration of the imidamide group gives a strong absorption band typically found in the 1630-1690 cm⁻¹ range. jetir.org Vibrations associated with the thiophene ring include C-H stretching just above 3000 cm⁻¹, C=C stretching in the 1400-1500 cm⁻¹ region, and the C-S stretching vibration, which is typically weaker and found at lower frequencies. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amidine (N-H) | Stretching | 3300 - 3500 |

| Imidamide (C=N) | Stretching | 1630 - 1690 |

| Aromatic C-H (Thiophene) | Stretching | ~3100 |

| Aromatic C=C (Thiophene) | Stretching | 1400 - 1500 |

| Thiophene Ring | Ring Vibrations | Various |

| C-S Bond | Stretching | 600 - 800 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. acs.org

For this compound (C₅H₆N₂S), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight. High-resolution mass spectrometry can confirm the elemental formula with high accuracy. nih.gov Common fragmentation patterns under electron impact (EI) ionization would likely involve the cleavage of the carboximidamide side chain or fragmentation of the thiophene ring. arizona.edunih.gov Characteristic fragments could include the loss of the amidine group or the formation of the thiophene-2-carbonitrile ion.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Fragment | Formula | Proposed Structure/Loss |

| [M]⁺ | [C₅H₆N₂S]⁺ | Molecular Ion |

| [M-NH₂]⁺ | [C₅H₄NS]⁺ | Loss of the amino group |

| [C₄H₃S]⁺ | [C₄H₃S]⁺ | Thienyl cation |

| [C₅H₃NS]⁺ | [C₅H₃NS]⁺ | Thiophene-2-carbonitrile radical cation |

Crystallographic Analysis of Ligand-Target Complexes

X-ray crystallography allows for the determination of the three-dimensional atomic structure of a molecule and how it interacts with biological targets such as enzymes. nih.gov Derivatives of this compound have been studied as inhibitors of neuronal nitric oxide synthase (nNOS), and their crystal structures in complex with the enzyme have provided critical insights into their binding mechanism. nih.govacs.org

These crystallographic studies reveal that the this compound moiety acts as a bioisostere of the guanidinium (B1211019) group found in the natural nNOS substrate, L-arginine. nih.govacs.org The key interaction involves the carboximidamide group forming a salt bridge with a glutamate (B1630785) residue (specifically Glu592 in nNOS) in the enzyme's active site. acs.org The two nitrogen atoms of the imidamide group act as hydrogen bond donors to the carboxylate oxygen atoms of the glutamate residue. acs.org This strong electrostatic interaction is a primary anchor for the inhibitor in the active site, contributing significantly to its binding affinity. acs.org The thiophene ring itself typically engages in hydrophobic or van der Waals interactions with nonpolar residues within a hydrophobic pocket of the enzyme. acs.org

Advanced Microstructural and Compositional Characterization Techniques

Beyond basic structural elucidation, advanced techniques are employed to probe the surface chemistry and elemental composition of materials.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within a material. acs.org For this compound, XPS can provide a detailed analysis of the carbon, nitrogen, and sulfur environments. acs.orgnih.gov

The XPS spectrum would show distinct peaks corresponding to the core-level electrons of each element. The C 1s signal can be deconvoluted to distinguish between the carbon atoms in the thiophene ring and the carbon of the carboximidamide group, which would be at a higher binding energy due to its attachment to two nitrogen atoms. aps.org The S 2p peak is characteristic of the sulfur atom in the thiophene ring. acs.orgnih.gov The N 1s signal would correspond to the two nitrogen atoms in the carboximidamide group, which are expected to be in a similar chemical environment. Analyzing the binding energies of these peaks provides a fingerprint of the compound's elemental and chemical states on the sample surface. acs.orgaps.org

Table 4: Expected Core-Level Binding Energies from XPS Analysis Binding energy values are approximate and can vary based on instrument calibration and chemical environment.

| Core Level | Element | Expected Binding Energy (eV) | Notes |

| C 1s | Carbon | ~285 (Thiophene), >286 (C=N) | Higher binding energy for the carboximidamide carbon. aps.org |

| N 1s | Nitrogen | ~400 | Single major environment for the two nitrogen atoms. |

| S 2p | Sulfur | ~164 | Characteristic of sulfur in a thiophene ring. acs.orgnih.gov |

Electron Microscopy (TEM, HRTEM, SEM)

Electron microscopy techniques are powerful tools for visualizing the morphology and structure of materials at the nanoscale. While direct imaging of individual this compound molecules is not standard practice, these methods are invaluable for characterizing materials that incorporate this moiety, such as polymers or nanoparticles.

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM): TEM and HRTEM provide detailed information about the internal structure of materials. thermofisher.com For instance, in studies involving thiophene-based polymers, TEM can reveal the morphology of nanoparticles formed from these polymers. nih.gov HRTEM, with its atomic resolution capabilities, can be used to analyze the crystal structure and atomic arrangement in nanomaterials. thermofisher.comresearchgate.net This is particularly useful for identifying crystalline domains and defects within a material. nanogune.eu The combination of HRTEM with electronic structure calculations can even allow for the analysis of charge redistribution due to chemical bonding. nanogune.eu In the context of thiophene-containing materials, TEM has been used to confirm the spherical morphology of nanosystems and to inspect for the presence of amorphous carbon or metal catalysts in carbon nanotubes. nih.govresearchgate.net

Scanning Electron Microscopy (SEM): SEM is used to examine the surface topography of materials. nih.gov It can provide three-dimensional images of a sample's surface, revealing features like texture and the distribution of different phases. rcptm.com In the study of materials containing thiophene derivatives, SEM can be used to analyze the surface of films or particles, providing insights into their formation and organization. nih.govnih.gov For example, SEM analysis has been employed to observe the morphology of mesenchymal stem cells adhering to cartilage, a study relevant to medical applications of related compounds. nih.gov

The following table summarizes the applications of electron microscopy techniques in the characterization of materials related to this compound.

| Technique | Information Obtained | Example Application | References |

| TEM | Internal structure, morphology of nanoparticles. | Confirming the spherical morphology of polymer nanosystems. | thermofisher.comnih.govresearchgate.net |

| HRTEM | Atomic resolution imaging, crystal structure, defects. | Analyzing charge redistribution in materials with nitrogen substitution. | thermofisher.comresearchgate.netnanogune.eu |

| SEM | Surface topography, 3D imaging. | Observing the surface of films and cell adhesion. | nih.govrcptm.comnih.gov |

X-ray Scattering and Fluorescence Techniques (GIWAXS, XRF, XBIC)

X-ray techniques are fundamental for determining the elemental composition and crystal structure of materials.

Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS): GIWAXS is a powerful technique for studying the crystal structure and orientation of thin films. researchgate.netkit.edu It is particularly useful for organic semiconductor materials, including thiophene-based polymers, where molecular packing significantly influences electronic properties. researchgate.net GIWAXS patterns can reveal whether the material is amorphous or crystalline, the orientation of the crystal domains with respect to the substrate, and the spacing between molecular planes. researchgate.netkit.edu This technique often requires a high-intensity X-ray source, such as a synchrotron. diva-portal.org

X-ray Fluorescence (XRF): XRF is a non-destructive analytical technique used to determine the elemental composition of a material. qa-group.comhoriba.com It works by exciting atoms in a sample with X-rays, causing them to emit characteristic fluorescent X-rays. rigaku.comyoutube.com The energy of these emitted X-rays is unique to each element, allowing for qualitative and quantitative analysis. horiba.com XRF can be used to verify the presence and purity of elements in a sample containing this compound.

X-ray Beam Induced Current (XBIC): While less common for routine characterization of this specific compound, XBIC is a technique used in materials science to map the collection efficiency of charge carriers in semiconductor devices. It could be relevant in the context of electronic devices incorporating this compound-based materials.

A summary of these X-ray techniques is provided in the table below.

| Technique | Information Obtained | Example Application | References |

| GIWAXS | Crystal structure, orientation of thin films. | Characterizing the molecular packing of thiophene-based polymers. | researchgate.netkit.edudiva-portal.org |

| XRF | Elemental composition. | Verifying the purity of a synthesized compound. | qa-group.comhoriba.comrigaku.comyoutube.com |

| XBIC | Charge carrier collection efficiency. | Mapping efficiency in semiconductor devices. |

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a sample's surface with nanoscale resolution. afmworkshop.com It is particularly well-suited for imaging soft materials and can be operated in various environments. afmworkshop.com AFM can be used to study the surface morphology of thin films or self-assembled monolayers containing this compound derivatives. nih.gov This technique can reveal details about surface roughness, domain structures, and the presence of molecular-scale features. afmworkshop.com In addition to topographical imaging, AFM can be used in different modes to probe other properties, such as mechanical or electrical properties of the surface. afmworkshop.comaps.org

| Technique | Information Obtained | Example Application | References |

| AFM | Surface topography, roughness, domain structures. | Imaging thin films of thiophene-based materials. | afmworkshop.comnih.govaps.org |

Chromatographic and Separation Methodologies (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for the purification and purity assessment of chemical compounds. nih.gov In the context of this compound and its derivatives, HPLC is used to separate the target compound from reaction byproducts and starting materials. nih.govnih.gov The purity of the final compound is often determined by HPLC analysis, with purities greater than 95% being a common requirement for biological testing. nih.govacs.org Chiral HPLC can be employed for the separation of enantiomers of chiral this compound derivatives. nih.govgoogle.com

A reverse-phase (RP) HPLC method has been described for the analysis of the related compound, thiophene-2-carboxylic acid hydrazide, using a mobile phase of acetonitrile, water, and an acid modifier. sielc.com Such methods are often scalable for preparative separations. sielc.com

The table below outlines the use of HPLC in the analysis of this compound.

| Technique | Application | Key Findings | References |

| HPLC | Purity determination and purification. | Ensures compound purity is >95% for biological assays. | nih.govnih.govacs.org |

| Chiral HPLC | Separation of enantiomers. | Allows for the isolation of individual stereoisomers. | nih.govgoogle.com |

| RP-HPLC | Analysis of related compounds. | Method development for separation and analysis. | sielc.com |

Other Characterization Techniques (e.g., Raman Spectroscopy, Thermogravimetric Analysis)

Raman Spectroscopy: Raman spectroscopy is a vibrational spectroscopy technique that provides information about the chemical structure and vibrational modes of a molecule. iosrjournals.org It is complementary to infrared (IR) spectroscopy. For thiophene-containing molecules, Raman spectra can be used to identify characteristic vibrational bands, such as C-C and C-S stretching modes within the thiophene ring. iosrjournals.org In recent studies, thiophene-based polymers have been investigated as potential Raman imaging agents due to resonance enhancement effects. nih.gov

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. abo.fi This technique is used to study the thermal stability of a compound and to determine its decomposition temperature. tainstruments.com TGA can also be used to quantify the amount of volatile components or residue in a sample. tainstruments.com For materials incorporating this compound, TGA can provide valuable information about their thermal properties, which is important for processing and application in devices. researchgate.net TGA can be coupled with other techniques like FTIR (TGA-FTIR) to identify the gases evolved during decomposition. eag.com

The following table summarizes these additional characterization techniques.

| Technique | Information Obtained | Example Application | References |

| Raman Spectroscopy | Chemical structure, vibrational modes. | Identifying characteristic bands of the thiophene ring. | nih.goviosrjournals.org |

| TGA | Thermal stability, decomposition temperature. | Assessing the thermal properties of materials. | researchgate.netabo.fitainstruments.com |

| TGA-FTIR | Identification of evolved gases during decomposition. | Analyzing the outgassing profile of polymers. | eag.com |

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations for Reaction Energetics and Mechanisms

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure, reactivity, and energetics of chemical reactions involving thiophene-based compounds.

The metabolism of drugs containing a thiophene (B33073) ring by cytochrome P450 (CYP450) enzymes can sometimes lead to toxicity. This is often attributed to the formation of reactive metabolites through two primary pathways: S-oxidation (oxidation at the sulfur atom) and epoxidation (oxidation across the C=C bonds). researchgate.net

Quantum chemical methods are used to investigate the molecular-level details of these metabolic reactions. By modeling the interaction between the thiophene ring and the active oxidant of CYP450 enzymes (often represented by a model system like Cpd I, an iron(IV)-oxo-heme species), researchers can calculate the potential energy profiles for both S-oxidation and epoxidation. researchgate.net These calculations help determine the three-dimensional structures of reactants, transition states, and products. researchgate.net

A key outcome of such studies is the determination of the activation energy barrier for each pathway. For instance, DFT calculations have shown that for a thiophene substrate, the energy barrier for epoxidation can be lower than that for S-oxidation, suggesting the epoxidation pathway may be kinetically favored. researchgate.net Furthermore, the formation of the epoxide metabolite can be significantly more exothermic, indicating it is also thermodynamically more favorable. researchgate.net This type of computational insight is crucial for understanding the origins of thiophene-induced toxicity and for designing safer drug candidates by modifying the thiophene ring to disfavor these metabolic activation pathways.

DFT calculations are widely used to predict the most likely pathways for catalytic reactions involving thiophene and its derivatives, providing insights that guide experimental work. chemrxiv.org A notable example is the palladium-catalyzed C-H alumination of thiophenes, where DFT models have been constructed to map out the free energy profile of the reaction. chemrxiv.org

These models predict that the reaction proceeds through a series of steps:

Formation of a weakly bound π-complex between the catalyst and the thiophene.

A turnover-limiting C-H bond activation step, typically at the 2-position of the thiophene ring. chemrxiv.org

Isomerization and ligand migration to form the final C-H aluminated product. chemrxiv.org

By calculating the free energy barriers for each potential step, researchers can identify the rate-determining step and the most favorable reaction pathway. For example, in the C-H alumination of 2-methylthiophene, the activation energy for C-H activation at the 2-position was calculated to be significantly lower than at other positions, correctly predicting the regioselectivity of the reaction. chemrxiv.org DFT also successfully predicted that, unlike similar reactions with furans, ring-opening of the thiophene ring is kinetically and thermodynamically unfavorable due to a prohibitively high energy barrier. chemrxiv.org Similarly, DFT has been applied to understand the mechanism of palladium-catalyzed carboxylation of thiophene with CO2, identifying the CO2 insertion as the rate-determining step. mdpi.com

| Catalytic Reaction | Substrate | Key Step | Calculated Activation Energy (ΔG‡, kcal/mol) | Computational Method |

|---|---|---|---|---|

| Pd-Catalyzed C-H Alumination | 2-Methylthiophene | C-H activation (TS-1) | 21.7 | DFT: SMD(benzene)/ωB97X-D |

| Pd-Catalyzed C-H Alumination | 2-Methylfuran | C-H activation (TS-1) | 20.2 | DFT: SMD(benzene)/ωB97X-D |

| Metabolism by CYP450 model | Thiophene | S-Oxidation | 14.75 | DFT |

| Metabolism by CYP450 model | Thiophene | Epoxidation | 13.23 | DFT |

This table presents calculated activation energy barriers for key steps in different reactions involving the thiophene ring, as determined by Density Functional Theory (DFT). Data sourced from references researchgate.netchemrxiv.org.

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling, and specifically molecular docking, is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as a thiophene-2-carboximidamide derivative) when bound to a second molecule (a receptor, typically a protein). nih.govresearchgate.net This method is essential for rational drug design and for understanding the basis of a compound's biological activity.

Docking simulations place a ligand into the binding site of a protein target and score the different poses based on how well they fit and the non-covalent interactions they form. nih.govresearchgate.net Studies on thiophene-2-carboxamide and carboximidamide derivatives have used this approach to predict their binding modes in various enzymes and receptors.

For example, docking studies of thiophene carboxamide derivatives designed as biomimetics of Combretastatin A-4 (CA-4) were performed against the colchicine-binding site of tubulin. nih.gov The simulations predicted that these compounds accommodate themselves deeply within the binding site, forming key interactions that mimic those of the reference drugs. nih.gov Similarly, thiophene-2-carboxamide derivatives have been docked into the active site of protein tyrosine phosphatase 1B (PTP1B) and folate receptor α (FRα) to predict their inhibitory mechanisms. researchgate.netbepls.com The this compound moiety is recognized as a bioisostere of the 2-aminopyridine (B139424) fragment, acting as a mimic of the guanidinium (B1211019) group of L-arginine to interact with nitric oxide synthase (nNOS) isoforms. nih.gov These predictions are crucial for understanding structure-activity relationships and for guiding the synthesis of more potent and selective inhibitors. colab.ws

By analyzing the predicted binding poses from docking simulations, researchers can characterize the active site and identify "hot spots"—specific amino acid residues that are critical for ligand binding. nih.govnih.gov

In the case of thiophene carboxamide derivatives binding to tubulin, docking revealed the formation of specific hydrogen bonds with residues in the C-tubulin chain (e.g., S-178) and multiple hydrophobic interactions with residues in the D-tubulin chain. nih.gov For designed inhibitors targeting FRα, docking identified key interactions with residues like ASP81, ARG103, and multiple tryptophan residues (Trp64, Trp134, Trp138). bepls.com Crystallographic studies of a double-headed this compound inhibitor bound to nNOS identified a unique hot spot involving residue Ser602, an interaction that likely contributes to the inhibitor's selectivity over other NOS isoforms. nih.gov The aromaticity of the thiophene ring itself is often a critical contributor to binding, participating in hydrophobic and π-π stacking interactions within the active site. nih.govmdpi.com

| Ligand Class | Protein Target | Key Interacting Residues | Predicted Interactions | Docking Score (kcal/mol) |

|---|---|---|---|---|

| Thiophene Carboxamide Deriv. | Tubulin (6XER) | N-101, S-178, Q-245 | Hydrogen Bonding, Hydrophobic | -6.83 to -7.56 |

| Thiophene Carboxamide Deriv. | PTP1B | Not specified | Essential key interactions | Not specified |

| Thiophene Carbohydrazide Deriv. | Folate Receptor α (5IZQ) | ASP81, ARG103, TRP64, TYR85 | Hydrogen Bonding, π-π Stacking | -8.2 to -11.0 |

| This compound | nNOS | Ser602, Met336 | Hydrogen Bonding, Electrostatic | Not specified |

This table summarizes results from molecular docking studies of various thiophene derivatives with their respective protein targets. The data highlights the key amino acid residues involved in binding and the types of interactions observed. Data sourced from references nih.govresearchgate.netbepls.comnih.gov.

Thermodynamic and Free Energy Calculations (e.g., pKa changes upon binding)

While docking provides a valuable qualitative picture of binding, more rigorous computational methods are needed to quantify binding affinity. Thermodynamic and free energy calculations provide a direct link between computational models and experimental measurements of binding strength.

Binding free energy (ΔG) is a measure of the affinity of a ligand for its protein target. Methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) and Free Energy Perturbation (FEP) are used to calculate this value. nih.gov For instance, MM-GBSA calculations were used alongside docking to provide a more refined estimate of the binding energy for thiophene carboxamide derivatives in the tubulin active site. nih.gov These methods use a thermodynamic cycle to compute the free energy difference between the ligand in solution and in the protein-bound state. dntb.gov.ua

Another critical thermodynamic property is the pKa, which describes the tendency of a functional group to ionize at a given pH. The pKa of a group like the carboximidamide moiety can change significantly when it moves from the aqueous solvent into the microenvironment of a protein binding site. Computational methods can predict these pKa shifts using a thermodynamic cycle that compares the free energy of deprotonating the ligand in solution versus deprotonating it within the protein active site. rutgers.educhemrxiv.org Such calculations are vital for understanding pH-dependent binding and enzymatic mechanisms, as the charge state of the ligand and active site residues is often crucial for interaction and function. rutgers.edu

Machine Learning Applications in Inhibitor Discovery (e.g., IDO1Stack Model)

Machine learning (ML) has emerged as a powerful tool in the quest for novel enzyme inhibitors, including those targeting Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in cancer immunotherapy. rsc.orgdrugtargetreview.com While a specific model dubbed "IDO1Stack" is not detailed in the available literature, the principles of using stacked or ensemble models, and various other ML algorithms, are well-established in the field for the discovery of IDO1 inhibitors. nih.govresearchgate.net These computational strategies are employed to screen large compound libraries and identify potential drug candidates with novel scaffolds. nih.govnih.gov

Researchers have successfully built models using algorithms such as naive Bayesian (NB) and recursive partitioning (RP) to predict IDO1 inhibitors. nih.govresearchgate.net These models are trained on datasets of known IDO1 inhibitors and utilize molecular fingerprints as descriptors to classify compounds. nih.govresearchgate.net For instance, one study utilized 13 different molecular fingerprints to develop their predictive models. nih.gov The performance of these models is often evaluated by metrics such as the area under the curve (AUC), which in some cases has reached values around 0.90, indicating a high level of predictive accuracy. researchgate.net

Virtual screening campaigns using these validated ML models have been successful in identifying novel IDO1 inhibitors. nih.gov In one such campaign, an in-house library of thousands of compounds was screened, leading to the identification of 50 virtual hits. nih.gov Subsequent enzyme-based assays confirmed the activity of several of these hits, with some exhibiting IC50 values in the low micromolar range. rsc.orgnih.gov Notably, these machine learning approaches have led to the discovery of inhibitors with new chemical backbones, distinct from existing ones. nih.gov For example, compounds belonging to the tanshinone family were identified as potent IDO1 inhibitors through an ML-driven discovery process. rsc.orgnih.gov

The integration of machine learning with other computational techniques like molecular dynamics simulations further elucidates the binding modes of the newly identified inhibitors with the IDO1 target. nih.govresearchgate.net This synergy between predictive modeling and simulation provides a comprehensive understanding of the structure-activity relationships, guiding further optimization of inhibitor candidates.

Below is a table summarizing the findings from a machine learning-based virtual screening for IDO1 inhibitors:

| Model Type | Molecular Descriptors | Outcome of Virtual Screening | Confirmed Inhibitory Activity (IC50) |

| Naive Bayesian (NB) | 13 Molecular Fingerprints | Identification of 50 virtual hits from an in-house library. nih.gov | 1.30 µM, 4.10 µM, and 4.68 µM. rsc.orgnih.gov |

| Recursive Partitioning (RP) | 13 Molecular Fingerprints | The best performing model was used for the virtual screening campaign, leading to the discovery of novel scaffolds. nih.govresearchgate.net | Active in cell-based assays. nih.gov |

Pharmacological Research and Biological Activity Mechanisms

Enzyme Inhibition Studies

The unique structural features of thiophene-2-carboximidamide serve as a foundation for its interaction with various enzymes, leading to the modulation of their catalytic activity. The following sections detail the research findings related to its inhibitory effects on specific enzymes.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

This compound derivatives have been extensively investigated as inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in various neurodegenerative diseases when overactivated. rsc.org The this compound moiety acts as a bioisostere of the 2-aminopyridine (B139424) fragment, mimicking the guanidinium (B1211019) group of the natural substrate, L-arginine, and engaging in similar hydrogen bond interactions within the enzyme's active site. nih.gov

A critical aspect of nNOS inhibitor development is achieving selectivity over the other two isoforms: endothelial NOS (eNOS) and inducible NOS (iNOS). nih.gov Non-selective inhibition, particularly of eNOS, can lead to undesirable cardiovascular side effects. nih.gov Research has demonstrated that certain double-headed this compound derivatives exhibit excellent selectivity for nNOS. For instance, compounds 13 and 14 in one study showed 440-fold and 540-fold selectivity for nNOS over eNOS, and 260-fold and 340-fold selectivity over iNOS, respectively. researchgate.net Another compound, designated as 11, displayed outstanding selectivity for nNOS over iNOS (513-fold) and good selectivity over eNOS (105-fold). nih.govnih.gov This selectivity is crucial for the development of therapeutic agents with a favorable safety profile. nih.gov

| Compound | nNOS Ki (μM) | iNOS Ki (μM) | eNOS Ki (μM) | Selectivity (n/i) | Selectivity (n/e) |

|---|---|---|---|---|---|

| 7 | 0.787 ± 0.061 | 66.4 ± 5.2 | 177.3 ± 10.9 | 84 | 225 |

| 9 | 0.739 ± 0.053 | 103.8 ± 8.7 | 66.0 ± 5.8 | 141 | 89 |

| 11 | 0.130 ± 0.062 | 66.8 ± 2.7 | 13.7 ± 0.7 | 513 | 105 |

| 12 | 0.237 ± 0.019 | 12.6 ± 0.8 | 4.0 ± 0.3 | 53 | 17 |

| 13 | 0.005 | - | - | 260 | 440 |

| 14 | 0.005 | - | - | 340 | 540 |

The inhibitory potency and selectivity of this compound derivatives are closely tied to their molecular structure. The core this compound head anchors the inhibitor to the nNOS active site through hydrogen bond interactions with the active site glutamate (B1630785) residue (Glu592). nih.govnih.gov The submicromolar binding affinity is largely attributed to this interaction. nih.gov

The nature of the linker connecting the two heads in double-headed inhibitors significantly influences potency. For example, increasing the linker length by a single atom in one series of compounds resulted in a two-fold decrease in potency. nih.govnih.gov Furthermore, the introduction of an amino group in the linker can enhance binding affinity through electrostatic interactions with the heme propionates. nih.gov The substitution pattern on the second phenyl ring also plays a role in how the inhibitor interacts with the protein. nih.gov Replacing one of the this compound heads with a fluorobenzene (B45895) fragment was found to decrease both inhibitory activity and selectivity. nih.gov

The isoform selectivity of this compound inhibitors is largely governed by differences in the active site residues between nNOS, eNOS, and iNOS. A key determinant of selectivity is an aspartate residue in nNOS (Asp597) versus an asparagine residue in eNOS (Asn368). rsc.org This difference allows for enhanced electrostatic stabilization of inhibitors in the nNOS active site compared to eNOS. nih.gov

Crystallographic studies have identified a "hot spot" near Ser602 in nNOS that contributes to selectivity. nih.gov The corresponding residues in eNOS and iNOS are histidine and glutamine, respectively. nih.govnih.gov Interactions between the this compound moiety and this unique pocket are believed to be a significant factor in the observed selectivity. nih.govnih.gov For instance, the high selectivity of compound 14 is attributed to interactions with this hot spot. researchgate.net The binding mode of some inhibitors allows the second head to occupy a hydrophobic pocket near the active site entrance, surrounded by residues such as Met336, Leu337, and Tyr706. nih.gov

Urokinase-type Plasminogen Activator (uPA) Inhibition

Derivatives of this compound, specifically 4-substituted benzo[b]thiophene-2-carboxamidines, have been identified as a potent and selective class of synthetic inhibitors of urokinase-type plasminogen activator (uPA). frontiersin.org uPA is a serine protease involved in processes such as cancer metastasis and inflammation. frontiersin.org

Two compounds in this class, B428 and B623, demonstrated significant inhibition of human uPA with IC50 values of 0.32 µM and 0.07 µM, respectively. frontiersin.org This represents a substantial increase in potency compared to previously known synthetic uPA inhibitors. frontiersin.org These compounds exhibit competitive inhibition with Ki values of 0.53 µM for B428 and 0.16 µM for B623. frontiersin.org Importantly, they show high selectivity for uPA, with over 300-fold selectivity relative to tissue-type plasminogen activator (tPA) and over 1000-fold selectivity relative to plasmin. frontiersin.org The ability of these compounds to inhibit both free and cell-surface uPA highlights their potential as anti-invasive agents. frontiersin.org

| Compound | uPA IC50 (µM) | uPA Ki (µM) | Selectivity (uPA vs. tPA) | Selectivity (uPA vs. Plasmin) |

|---|---|---|---|---|

| B428 | 0.32 | 0.53 | >300-fold | >1000-fold |

| B623 | 0.07 | 0.16 | >300-fold | >1000-fold |

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a crucial role in immune tolerance and has emerged as a therapeutic target in oncology. nih.gov Based on a review of the available scientific literature, there is no direct evidence to suggest that this compound or its immediate derivatives are inhibitors of IDO1. While research into IDO1 inhibitors is extensive, the focus has been on other chemical scaffolds.

Antimicrobial and Antiparasitic Efficacy and Mechanisms

Thiophene-2-carboxamide derivatives have demonstrated a broad spectrum of antibacterial activity. Studies have shown efficacy against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli. nih.govnih.gov For example, an amino thiophene-2-carboxamide compound containing a methoxy (B1213986) group showed excellent activity, with inhibition percentages of 83.3% against S. aureus, 82.6% against B. subtilis, and 86.9% against P. aeruginosa. nih.gov

A key mechanism of action for some thiophene (B33073) derivatives against drug-resistant Gram-negative bacteria is the disruption of the bacterial membrane. frontiersin.orgresearchgate.net Research on colistin-resistant Acinetobacter baumannii and E. coli strains treated with specific thiophene compounds showed a significant increase in membrane permeability. frontiersin.orgresearchgate.net Time-kill curve assays confirmed that these compounds had bactericidal effects. researchgate.net Molecular docking studies further suggested that these derivatives have a strong binding affinity to outer membrane proteins (OMPs) such as CarO1 and Omp33 in A. baumannii and OmpW and OmpC in E. coli, which may facilitate membrane disruption. frontiersin.orgresearchgate.net Other research has focused on N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues that show potent activity against ESBL-producing E. coli ST131, indicating that inhibition of resistance-conferring enzymes is another viable antibacterial mechanism. mdpi.com

| Thiophene Derivative | Target Bacteria | MIC (mg/L) | Mechanism | Reference |

|---|---|---|---|---|

| Thiophene 4 | Colistin-Resistant A. baumannii (Ab21) | 4 | Membrane Permeabilization | frontiersin.org |

| Thiophene 4 | Colistin-Resistant E. coli (MCR1+) | 16 | Membrane Permeabilization | frontiersin.org |

| Thiophene 5 | Colistin-Resistant A. baumannii (Ab11) | 4 | Membrane Permeabilization | frontiersin.org |

| Thiophene 5 | Colistin-Resistant E. coli (R6 MCR1) | 16 | Membrane Permeabilization | frontiersin.org |

The thiophene scaffold is a component of various compounds investigated for antiviral activity. A study on 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes revealed considerable activity against human cytomegalovirus (CMV) and varicella-zoster virus (VZV), with IC50 values ranging from 0.1 to 10 µg/mL. nih.gov Some 2-aminothiophene derivatives from the same series also exhibited moderate and selective activity against HIV-1 in cell culture. nih.gov

More recently, thiophene derivatives have been identified as potent entry inhibitors of the Ebola virus (EBOV). nih.gov Through phenotypic screening, a promising hit with a thiophene scaffold was identified, leading to the synthesis of a new series of compounds. Validation assays using authentic Ebola virus confirmed the potential of this chemical class. The most effective compounds exhibited antiviral activity in the micromolar range against both an EBOV-GP-pseudotyped virus and replicative EBOV. nih.gov

| Compound Class | Target Virus | Activity Metric | Potency | Reference |

|---|---|---|---|---|

| 3-Arylsulfonyl-2-(trifluoroacetamido)thiophenes | CMV, VZV | IC50 | 0.1-10 µg/mL | nih.gov |

| 2-Amino-3-(2-nitrophenylsulfonyl)thiophene | HIV-1 | EC50 | 3.8 µg/mL | nih.gov |

| Oxy-piperidine Thiophenes | Ebola Virus (EBOV) | EC50 | Micromolar range | nih.gov |

Thiophene carboxamide derivatives have been developed as effective antifungal agents, particularly against phytopathogenic fungi. nih.gov A series of novel thiophene/furan-1,3,4-oxadiazole carboxamides were synthesized and shown to act as potent inhibitors of succinate (B1194679) dehydrogenase (SDH), a critical enzyme for fungal respiration. nih.gov

In vitro assays demonstrated that many of these compounds had significant antifungal activity against seven tested fungi. nih.gov Specifically, compounds 4b, 4g, 4h, 4i, and 5j were highly effective against Sclerotinia sclerotiorum, with EC50 values between 0.1 and 1.1 mg/L. Compound 4i was particularly potent, with an EC50 of 0.140 ± 0.034 mg/L against S. sclerotiorum, which was superior to the commercial fungicide boscalid (B143098) (EC50 = 0.645 ± 0.023 mg/L). nih.gov The antifungal efficacy was directly linked to the inhibition of the SDH enzyme. nih.gov

| Compound | Fungal Target | EC50 (mg/L) | Reference |

|---|---|---|---|

| 4i | Sclerotinia sclerotiorum | 0.140 ± 0.034 | nih.gov |

| 4g | Sclerotinia sclerotiorum | ~0.1-1.1 | nih.gov |

| Boscalid (Reference) | Sclerotinia sclerotiorum | 0.645 ± 0.023 | nih.gov |

Thiophene derivatives, particularly 5-nitrothiophene-2-carboxamides (5N2Cs), have emerged as a promising class of compounds with potent activity against Leishmania parasites, the causative agents of leishmaniasis. dur.ac.ukdur.ac.uk Various synthetic thiophene molecules have demonstrated high in vitro activity against species like Leishmania major, with some compounds showing EC50 values in the nanomolar range. nih.gov For instance, compound 5D was identified as a promising lead with an EC50 of 0.09 ± 0.02 µM against L. major promastigotes. nih.gov

The mechanism of action for 5N2Cs is complex and involves bioactivation within the parasite. dur.ac.ukdur.ac.uk These compounds are processed by a type I nitroreductase in Leishmania (LmjNTR1), which leads to the formation of reactive metabolites. dur.ac.ukdur.ac.uk This bioactivation results in downstream cellular damage, including mitochondrial dysfunction and the accumulation of reactive oxygen species (ROS), ultimately leading to parasite death. dur.ac.ukdur.ac.uk Other studies on 2-amino-thiophene derivatives suggest alternative mechanisms, including the inhibition of trypanothione (B104310) reductase (TryR), an enzyme critical for the parasite's defense against oxidative stress, and the induction of apoptosis-like cell death in promastigotes. flemingcollege.ca

| Compound Class/ID | Leishmania Species | Activity Metric | Potency | Proposed Mechanism | Reference |

|---|---|---|---|---|---|

| 5N2Cs | L. major | - | Potent Activity | Bioactivation by Nitroreductase, ROS Accumulation | dur.ac.ukdur.ac.uk |

| 5D | L. major | EC50 | 0.09 ± 0.02 µM | Not specified | nih.gov |

| 5E | L. major | EC50 | 0.78 ± 0.11 µM | Not specified | nih.gov |

| SB-200, SB-44, SB-83 | L. amazonensis | - | Significant | Trypanothione Reductase (TryR) Inhibition, Apoptosis | flemingcollege.ca |

Photodynamic Antibacterial Mechanisms (e.g., Reactive Oxygen Species Production)

Thiophene-based compounds are recognized for their photodynamic properties, which can be harnessed for antibacterial applications. Certain oligo(thiophene)s, which share the core thiophene structure, demonstrate the ability to absorb visible light. nsf.gov This light absorption excites the thiophene molecule, which can then react with dissolved oxygen in the surrounding environment to produce highly biocidal reactive oxygen species (ROS). nsf.gov

The generation of ROS, such as singlet oxygen and superoxide (B77818) radicals, is a key mechanism in antimicrobial photodynamic therapy (PDT). nih.govmdpi.comfrontiersin.org These ROS are highly reactive and can induce oxidative damage to essential bacterial components, including lipids, proteins, and nucleic acids, leading to rapid cell death. mdpi.comdovepress.com The mechanism of bacterial killing is dependent on the amount of ROS produced, which is influenced by the concentration of the photosensitizer (the thiophene compound) and the dose of light energy applied. nih.gov Guanidinium-functionalized oligo(thiophene)s, which incorporate a cationic group similar to the carboximidamide moiety, have been shown to possess potent antibacterial activity that is dramatically enhanced upon illumination with visible light, directly linking the thiophene structure to light-activated, ROS-mediated bactericidal effects. nsf.gov

Anticancer Research and Therapeutic Potential

This compound and related thiophene carboxamides have emerged as a promising scaffold in the development of novel anticancer agents. mdpi.comnih.gov Research has demonstrated their cytotoxic effects against a variety of cancer cell lines.

Derivatives of thiophene carboxamide have shown significant antiproliferative effects against human melanoma (A375), colon carcinoma (HT-29), and breast adenocarcinoma (MCF-7) cells. mdpi.com The underlying mechanisms for this cytotoxicity include the activation of caspases 3/7, which are key executioner enzymes in apoptosis, and the induction of mitochondrial depolarization. mdpi.com Some derivatives have demonstrated high selectivity, proving to be highly cytotoxic to cancer cells while having minimal effect on normal human keratinocyte (HaCaT) cells. mdpi.com

Furthermore, specific this compound derivatives have been designed as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS). nih.govnih.gov Overproduction of nitric oxide by nNOS has been implicated in the proliferation and invasion of human melanoma cells. nih.govnih.gov By selectively inhibiting this enzyme, these compounds exhibit excellent in vitro efficacy in melanoma cell lines, presenting a targeted therapeutic strategy. nih.gov

Other research has focused on thiophene carboxamides as biomimetics of Combretastatin A-4 (CA-4), a potent anticancer agent that targets tubulin. nih.govresearchgate.net These derivatives have shown significant activity against hepatocellular carcinoma (Hep3B) cell lines, with IC50 values in the low micromolar range. nih.govresearchgate.net Another identified mechanism of action is the inhibition of protein tyrosine phosphatase 1B (PTP1B), an enzyme that has been reported to function as an oncogene in breast cancer. researchgate.net

| Derivative Class | Cancer Cell Line(s) | Observed IC50 / Effect | Proposed Mechanism of Action | Source |

|---|---|---|---|---|

| Thiophene Carboxamide Derivatives | A375 (Melanoma), HT-29 (Colon), MCF-7 (Breast) | Significant cytotoxic effect | Caspase 3/7 activation, mitochondrial depolarization | mdpi.com |

| This compound Inhibitors | Melanoma Cell Lines | Excellent in vitro efficacy, Ki = 5 nM | Selective inhibition of neuronal nitric oxide synthase (nNOS) | nih.gov |

| CA-4 Biomimetic Thiophene Carboxamides | Hep3B (Hepatocellular Carcinoma) | IC50 = 5.46 µM and 12.58 µM for lead compounds | Tubulin-colchicine-binding pocket interaction | nih.govresearchgate.net |

| Thiophene-2-carboxamide Derivatives | MCF-7 (Breast), K562 (Leukemia), HepG2 (Hepatocellular) | Potent inhibitory activity (e.g., IC50 = 0.096 µM against MCF-7) | Protein Tyrosine Phosphatase 1B (PTP1B) inhibition | researchgate.net |

Neuropharmacological Investigations

Neuroprotective Effects

The therapeutic potential of this compound extends to neuropharmacology, particularly in the area of neuroprotection. Selective inhibitors of neuronal nitric oxide synthase (nNOS) are considered valuable agents for the potential treatment of chronic neurodegenerative pathologies, as the overproduction of nitric oxide by nNOS is implicated in neuronal damage. nih.govnih.gov Potent and selective this compound inhibitors of nNOS have been developed, suggesting a direct mechanism for neuroprotection by mitigating NO-induced neurotoxicity. nih.gov

Antinociceptive Mechanisms and Pain Treatment

Thiophene derivatives have been investigated for their antinociceptive (pain-relieving) properties in various pain models. nih.gov Studies on acetylenic thiophene derivatives have demonstrated their effectiveness in pain tests induced by chemical agents and in thermal pain models. nih.govresearchgate.net

The mechanisms underlying these effects appear to be diverse and dependent on the specific chemical structure of the derivative.

Opioidergic System: The antinociceptive effect of some acetylenic thiophene derivatives was prevented by pretreatment with naloxone, an opioid receptor antagonist, indicating that their effects are mediated by opioidergic receptors. nih.govresearchgate.net

Cholinergic System: In contrast, the pain-relieving action of other furan (B31954) and thiophene derivatives was antagonized by atropine, a muscarinic receptor antagonist, suggesting the involvement of the muscarinic cholinergic system. nih.govresearchgate.net

Adrenergic and Serotoninergic Systems: Research on thiocyanoacetamide, a related compound, found that its antinociceptive activity was eliminated by antagonists for adrenergic and serotonin (B10506) receptors, pointing to the involvement of these systems in its pharmacological mechanism. nih.gov

These findings highlight that the thiophene scaffold can be modified to target different pathways involved in pain modulation, offering potential for the development of novel analgesics. nih.gov

Anti-inflammatory Pathways

The thiophene nucleus is a privileged structure in the design of anti-inflammatory agents, with commercial drugs like Tinoridine and Tiaprofenic acid containing this moiety. nih.govresearchgate.net Derivatives of thiophene are known to possess significant anti-inflammatory properties, acting through various mechanisms. nih.govnih.gov

A primary mechanism of action is the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.govresearchgate.netnih.gov These enzymes are responsible for the production of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators. nih.gov By inhibiting COX and LOX, thiophene-based compounds can effectively reduce the inflammatory response. nih.govresearchgate.net

Additionally, some thiophene derivatives have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage and microglial cells. encyclopedia.pub Overproduction of NO is a hallmark of inflammatory conditions, and its inhibition represents another pathway through which these compounds exert their anti-inflammatory effects. encyclopedia.pub Garlic-derived organosulfur compounds, which are structurally related to thiophenes, have also been shown to suppress immune and inflammatory signaling pathways and decrease the secretion of pro-inflammatory cytokines like TNFα and IL-6. biorxiv.org

Structure-Activity Relationship (SAR) Studies in Biological Systems

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of this compound and its derivatives. Research has shown that specific structural modifications can significantly impact biological activity, potency, and selectivity. nih.govresearchgate.net

In Anticancer Activity: In the development of nNOS inhibitors for melanoma, SAR studies revealed that the this compound fragment acts as a bioisostere of a 2-aminopyridine moiety, anchoring the inhibitor to the enzyme's active site. nih.govacs.org Altering the linker length between the two "heads" of these inhibitors or replacing one this compound head with a fluorobenzene fragment was found to significantly alter inhibitory activity and selectivity against different NOS isoforms. nih.govacs.org A unique pocket in the nNOS enzyme was identified that interacts with the this compound head, explaining the high selectivity of certain compounds. nih.govacs.org

In Antibacterial and Antioxidant Activity: For thiophene-2-carboxamide derivatives, the nature of the substituent on the thiophene ring dictates the potency. The presence of an amino group was found to result in more potent antioxidant and antibacterial activity compared to derivatives with hydroxyl or methyl groups. nih.gov

In Anti-inflammatory Activity: SAR studies on anti-inflammatory thiophene compounds have highlighted the importance of specific functional groups. The presence of carboxylic acids, esters, amines, and amides, as well as methyl and methoxy groups, has been frequently associated with enhanced anti-inflammatory activity and effective recognition by biological targets like COX and LOX enzymes. nih.govresearchgate.netnih.gov

These studies underscore the versatility of the thiophene scaffold and provide a rational basis for the design of new derivatives with improved and specific pharmacological profiles. nih.govnih.gov

Drug Discovery and Developmental Paradigms

Lead Compound Identification and Optimization Strategies

The identification of a lead compound is a foundational step in drug discovery. Thiophene-2-carboxamide, a closely related structure, has been identified as a valuable lead compound for developing new drugs. nih.gov The process involves screening libraries of compounds to find "hits" with desired biological activity, which are then optimized. danaher.com Lead optimization is a critical phase that focuses on enhancing characteristics such as biological activity, target selectivity, and potency while minimizing potential toxicity. danaher.com